
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridinium ion, and an isoindoline-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide typically involves a multi-step process. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a pyridinium salt and a benzyl halide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyridinium moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumchloride: Similar structure but with a chloride ion instead of bromide.
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumiodide: Similar structure but with an iodide ion instead of bromide.
Uniqueness
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromide ion may influence its solubility and reactivity compared to its chloride and iodide counterparts.
特性
分子式 |
C22H19BrN2O3 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC名 |
2-[2-(4-benzylpyridin-1-ium-1-yl)ethoxy]isoindole-1,3-dione;bromide |
InChI |
InChI=1S/C22H19N2O3.BrH/c25-21-19-8-4-5-9-20(19)22(26)24(21)27-15-14-23-12-10-18(11-13-23)16-17-6-2-1-3-7-17;/h1-13H,14-16H2;1H/q+1;/p-1 |
InChIキー |
ULIPLXCCDVBVTH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CCON3C(=O)C4=CC=CC=C4C3=O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)
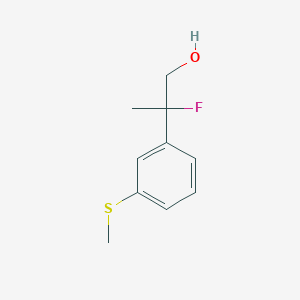

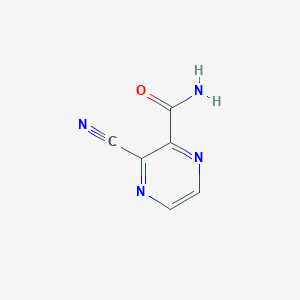

![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
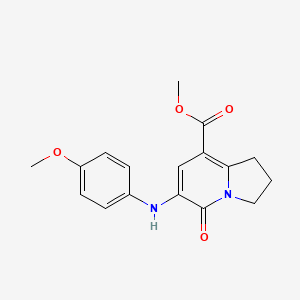
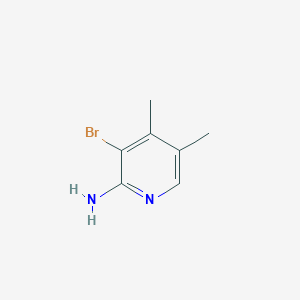
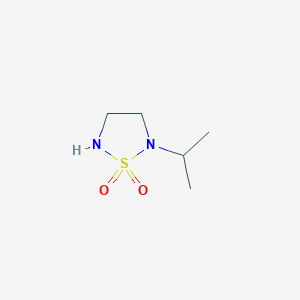
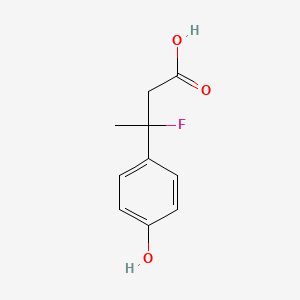
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

